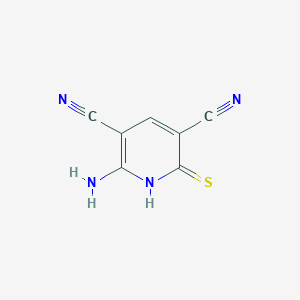

2-Amino-6-mercaptopyridine-3,5-dicarbonitrile

Descripción general

Descripción

2-Amino-6-mercaptopyridine-3,5-dicarbonitrile is a heterocyclic compound with the molecular formula C₇H₄N₄S It is a derivative of pyridine, characterized by the presence of amino, mercapto, and dicarbonitrile functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-mercaptopyridine-3,5-dicarbonitrile typically involves multicomponent reactions. One common method is the pseudo-four-component reaction, which involves the condensation of two molecules of malononitrile with aromatic aldehydes and thiols. This reaction is usually catalyzed by bases such as triethylamine or inorganic bases, and can be enhanced by ultrasonic irradiation .

Another approach is the three-component cyclocondensation of malononitrile with 2-arylidenemalononitrile and thiols. This method also employs catalysts and can be performed under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of multicomponent reactions and catalytic processes are applicable. Industrial synthesis would likely involve optimization of reaction conditions to maximize yield and purity, using scalable catalysts and efficient purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-6-mercaptopyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitrile groups can be reduced to amines under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride are common.

Substitution: Halogenated compounds and bases are often used to facilitate substitution reactions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines.

Substitution: Various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

The synthesis of 2-amino-6-mercaptopyridine-3,5-dicarbonitrile typically involves multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules from simpler precursors. Notable methods include:

- Three-component reactions (3CR) : Involving malononitrile, thiols, and aldehydes.

- Pseudo-four-component reactions (pseudo-4CR) : Utilizing malononitrile with thiols and aldehydes in a single step.

These synthetic approaches have been optimized over the years to improve yields and reduce reaction times, leading to a library of derivatives with varying substituents that exhibit distinct pharmacological properties .

2.1. Cardiovascular Applications

One of the most promising applications of this compound derivatives is in the treatment of cardiovascular diseases. Compounds derived from this scaffold have been identified as selective agonists for adenosine receptors (ARs), particularly A1, A2A, and A2B subtypes. For instance:

- Capadenoson : A partial agonist for the A1 receptor, which has shown efficacy in reducing tachycardia in animal models and is currently in clinical trials for atrial fibrillation and stable angina .

- Neladenoson bialanate : Another derivative undergoing clinical evaluation as a water-soluble partial A1 receptor agonist for chronic cardiac insufficiency .

These compounds demonstrate low nanomolar activity and improved selectivity towards their targets, highlighting their potential as therapeutic agents.

2.2. Antimicrobial Activity

Recent studies have revealed that certain derivatives of this compound possess significant antimicrobial properties. For example:

- Compounds exhibiting activity against various bacterial strains such as Escherichia coli, Bacillus subtilis, Clostridium tetani, and Salmonella typhi have been reported. The minimum inhibitory concentrations (MIC) for some derivatives were found to be comparable or superior to standard antibiotics like ampicillin .

This antimicrobial potential opens avenues for developing new treatments for bacterial infections.

3.1. Synthesis Optimization

A systematic review covering synthesis methods from 2010 to 2020 highlighted advancements in catalytic processes that enhance yields and reduce toxicity. For instance, the use of environmentally friendly solvents like choline hydroxide has been explored to facilitate the formation of C-C and C-S bonds efficiently .

3.2. Pharmacological Evaluations

Pharmacological studies have focused on the interaction mechanisms of these compounds with adenosine receptors, revealing insights into their action at the molecular level. Research indicates that these compounds can modulate signaling pathways linked to cardiovascular health, suggesting their role in managing heart-related conditions .

Data Table: Summary of Biological Activities

| Compound Name | Activity Type | Target Receptor/Organism | MIC Value (μg/mL) | Notes |

|---|---|---|---|---|

| Capadenoson | Cardiovascular | A1 Adenosine Receptor | - | Phase II clinical trials |

| Neladenoson bialanate | Cardiovascular | A1 Adenosine Receptor | - | Phase II clinical trials |

| Derivative IV | Antimicrobial | E. coli | 62.5 | Higher activity than ampicillin |

| Derivative V | Antimicrobial | Bacillus subtilis | 200 | - |

Mecanismo De Acción

The mechanism of action of 2-amino-6-mercaptopyridine-3,5-dicarbonitrile is primarily related to its ability to interact with various biological targets. The amino and mercapto groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The compound’s structure allows it to participate in multiple pathways, making it a versatile molecule in medicinal chemistry .

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-3,5-dicarbonitrile-6-sulfanylpyridine: Similar in structure but with different substituents, leading to varied biological activities.

2-Amino-6-chloropyridine-3,5-dicarbonitrile: Contains a chlorine atom instead of a mercapto group, affecting its reactivity and applications.

Uniqueness

2-Amino-6-mercaptopyridine-3,5-dicarbonitrile is unique due to the presence of both amino and mercapto groups, which provide a combination of nucleophilic and electrophilic sites. This dual functionality allows for diverse chemical transformations and makes it a valuable compound in synthetic organic chemistry.

Actividad Biológica

2-Amino-6-mercaptopyridine-3,5-dicarbonitrile (CAS Number: 111971-56-3) is a heterocyclic compound with a molecular formula of CHNS. This compound features both amino and mercapto functional groups, along with two cyano groups attached to a pyridine ring, which contribute to its diverse biological activities. Recent studies have highlighted its potential therapeutic effects, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The unique structure of this compound is illustrated below:

| Component | Description |

|---|---|

| Molecular Formula | CHNS |

| Functional Groups | Amino (-NH), Mercapto (-SH), Cyano (-C≡N) |

| Pyridine Ring | Aromatic structure contributing to reactivity |

The biological activity of this compound is primarily attributed to the interactions of its amino and mercapto groups with various biological targets. These interactions can lead to the inhibition or modulation of enzyme activity and receptor functions. The compound's ability to form strong hydrogen bonds and coordinate with metal ions enhances its potential as an enzyme inhibitor.

Biological Activities

Research has demonstrated several key biological activities associated with this compound:

- Antimicrobial Activity : Derivatives of this compound have shown significant antimicrobial effects against various pathogens. Studies indicate that these compounds can inhibit bacterial growth and exhibit antifungal properties .

- Anticancer Properties : Investigations into the anticancer potential of this compound reveal its ability to induce apoptosis in cancer cell lines. The mechanisms include the modulation of signaling pathways related to cell survival and proliferation .

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes involved in disease processes. For example, it exhibits potential as a therapeutic agent by inhibiting enzymes that are critical for tumor growth .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing potent activity at low concentrations.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Candida albicans | 20 |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with this compound led to a dose-dependent reduction in cell viability. The EC50 values were calculated to assess potency.

| Cell Line | EC50 (µM) |

|---|---|

| HeLa | 12 |

| MCF-7 | 18 |

Synthesis Methods

The synthesis of this compound typically involves multicomponent reactions. Two prevalent methods include:

- Pseudo-Four Component Reaction (Pseudo-4CR) : This method involves the condensation of malononitrile with thiols and aldehydes.

- Three Component Reaction (3CR) : This method combines malononitrile with S-nucleophiles and aromatic aldehydes.

These synthesis approaches have been optimized for efficiency, yielding high purity products suitable for biological testing .

Propiedades

IUPAC Name |

2-amino-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4S/c8-2-4-1-5(3-9)7(12)11-6(4)10/h1H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLHMHYTLZBBKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=S)NC(=C1C#N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350567 | |

| Record name | 2-amino-6-mercaptopyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111971-56-3 | |

| Record name | 2-amino-6-mercaptopyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.